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Compound of Interest

Compound Name: 3-METHOXYBENZOPHENONE

Cat. No.: B1367068

This guide offers a comprehensive technical overview of 3-methoxybenzophenone (CAS No.
6136-67-0), a significant aromatic ketone. Designed for researchers, chemists, and
professionals in drug development, this document delves into the molecule's core chemical
properties, three-dimensional structure, spectroscopic signature, synthesis, and reactivity. We
will explore the subtle yet profound influence of the meta-positioned methoxy group on the
compound's electronic character and behavior, providing field-proven insights into its
application as a synthetic intermediate and a functional molecule in photochemistry.

Molecular Structure and Physicochemical
Properties

3-Methoxybenzophenone, with the chemical formula C14H1202, is a diaryl ketone
characterized by a central carbonyl group linking an unsubstituted phenyl ring and a 3-
methoxyphenyl ring.[1][2] This substitution pattern breaks the symmetry seen in
benzophenone, introducing unique electronic and steric effects that govern its properties.

Structural Analysis

The core of 3-methoxybenzophenone consists of two phenyl rings attached to a central
carbonyl carbon. The electronic repulsion between the ortho-hydrogens of the two rings, as
well as the interaction with the carbonyl oxygen, forces the rings to adopt a non-coplanar
conformation. This dihedral angle is a critical determinant of the molecule's electronic
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conjugation and, consequently, its photophysical behavior. The electron-donating methoxy
group at the meta position of one ring influences the electron density of that ring and modulates
the overall polarity and reactivity of the molecule.

While a specific crystal structure for 3-methoxybenzophenone is not readily available in public
databases, analysis of closely related benzophenones suggests that the molecule adopts a
twisted conformation in the solid state.[3]

Table 1: Core Physicochemical Properties of 3-Methoxybenzophenone

Property Value Source(s)
CAS Number 6136-67-0 [1][2]
Molecular Formula C14H1202 [1][2]
Molecular Weight 212.24 g/mol [2]
Appearance White to pale yellow crystalline o
solid
Melting Point 44 °C [4]
Boiling Point 343 °C (estimated) [4]

Moderately soluble in organic
Solubility solvents (ethanol, acetone); [1]

limited solubility in water.

Spectroscopic Characterization

The identity and purity of 3-methoxybenzophenone are unequivocally confirmed through a
combination of spectroscopic techniques. The data presented below is sourced from the
Spectral Database for Organic Compounds (SDBS), a trusted repository of spectral data.[5][6]

[7]

e 13C NMR Spectroscopy: The 3C NMR spectrum displays distinct signals for each of the 14
carbon atoms, reflecting the molecule's asymmetry. Key resonances include the carbonyl
carbon (C=0) at approximately 196 ppm, the methoxy carbon (-OCHs) around 55 ppm, and
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a complex pattern of aromatic carbons between 114 and 160 ppm. The carbon attached to
the methoxy group (C3) is significantly shielded compared to its unsubstituted counterpart.

e 1H NMR Spectroscopy: The *H NMR spectrum provides a clear fingerprint of the proton
environments. The methoxy group's protons appear as a sharp singlet at approximately 3.8
ppm. The aromatic region, between 7.1 and 7.8 ppm, shows a complex multiplet pattern
corresponding to the nine aromatic protons. Protons on the methoxy-substituted ring are
distinguishable from those on the unsubstituted phenyl ring due to the electronic influence of
the methoxy group.[8]

Table 2: Summary of Key Spectroscopic Data for 3-Methoxybenzophenone

Technique Key Features and Wavenumbers/Shifts

~3060 cm~t (Aromatic C-H Stretch), ~2940
cm~1 (Aliphatic C-H Stretch of -OCHs), ~1660
cm~1 (Strong, C=0 Stretch), ~1595 & 1480 cm~!

FT-IR _ _
(Aromatic C=C Bending), ~1250 cm~
(Asymmetric C-O-C Stretch), ~1030 cm™1
(Symmetric C-O-C Stretch)
~7.8-7.1 ppm (m, 9H, Aromatic-H), ~3.8 ppm (s,
14 NMR ppm ( ) ppm (
3H, -OCH5)
~196 ppm (C=0), ~160 ppm (C-0), ~138-114
15C NMR ppm (C=0) ppm (C-O)

ppm (Aromatic Carbons), ~55 ppm (-OCHs)

m/z 212 (M™*, Molecular lon), 135 ([M-CsHs]*),

Mass Spec. (EI) 105 ([CsHsCOJ*), 77 ([CeHs]*)

Data interpreted from the Spectral Database for Organic Compounds (SDBS) and general
spectroscopic principles.[9][10][11]

The IR spectrum is dominated by a strong, sharp absorption band around 1660 cm~1, which is
characteristic of the carbonyl (C=0) stretching vibration of a diaryl ketone.[9][11] Other
significant peaks include C-H stretching vibrations from the aromatic rings (above 3000 cm~1)
and the methyl group (~2940 cm~1), aromatic C=C bending vibrations (1600-1450 cm~1), and
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prominent C-O stretching bands for the aryl ether linkage around 1250 cm~* and 1030 cm~1.
[10]

Under electron ionization (El), 3-methoxybenzophenone exhibits a clear molecular ion peak
(M*) at m/z = 212, confirming its molecular weight. The fragmentation pattern is characteristic
of benzophenones. The primary cleavage occurs alpha to the carbonyl group, leading to the
formation of key fragment ions:

e m/z 135: Loss of the unsubstituted phenyl radical ([M-CesHs]*), resulting in the 3-
methoxybenzoyl cation. This is often the base peak.

e m/z 105: Loss of the 3-methoxyphenyl radical, forming the benzoyl cation ([CeHsCO]*).

e m/z 77: Represents the phenyl cation ([CeHs]*), arising from further fragmentation of the
benzoyl cation.

3-Methoxybenzoyl cation
- *CeHs (m/z = 135)

3-Methoxybenzophenone
(m/z =212, M¥) - *CeéH4OCHs

Benzoyl cation - CO _ [ Phenyl cation
(m/z = 105) (m/z =77)

Click to download full resolution via product page

Caption: Primary fragmentation pathway of 3-methoxybenzophenone in EI-MS.

Synthesis and Reactivity

The synthesis and subsequent chemical transformations of 3-methoxybenzophenone are
central to its utility as a building block in organic chemistry.

Synthesis via Friedel-Crafts Acylation

The most direct and industrially scalable method for synthesizing 3-methoxybenzophenone is
the Friedel-Crafts acylation. This cornerstone of organic synthesis involves the electrophilic
aromatic substitution of an activated aromatic ring with an acyl halide or anhydride.[12]
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For 3-methoxybenzophenone, two primary routes are viable:
» Acylation of anisole (methoxybenzene) with 3-chlorobenzoyl chloride.
o Acylation of benzene with 3-methoxybenzoyl chloride.

The second route is generally preferred for laboratory and industrial synthesis due to the higher
reactivity of benzene and the clear directing effects in the subsequent functionalization of the
product. The methoxy group of the acyl chloride does not interfere with the reaction.

Synthesis of 3-Methoxybenzophenone

Reactants Catalyst
Benzene 3-Methoxybenzoyl Chloride AICIs (Lewis Acid)
_-*" Electrophilic
et Aromatic
i Substitution
YV «

3-Methoxybenzophenone

Aqueous Workup
(e.g., HCl/Ice)

Click to download full resolution via product page
Caption: Friedel-Crafts acylation route to 3-methoxybenzophenone.

Causality: This protocol utilizes anhydrous aluminum chloride (AICIs) as a Lewis acid to
generate a highly electrophilic acylium ion from 3-methoxybenzoyl chloride. Benzene, acting as
the nucleophile, then attacks this intermediate. Anhydrous conditions are critical as AICls reacts
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violently with water, which would quench the catalyst. The reaction is initially cooled to control
the exothermic reaction and then warmed to ensure completion.

» Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., CaClz) is
charged with anhydrous aluminum chloride (1.1 eq.) and an anhydrous solvent such as
dichloromethane (DCM) or carbon disulfide (CSz). The suspension is cooled to 0-5 °C in an
ice bath.

o Reagent Addition: A solution of 3-methoxybenzoyl chloride (1.0 eq.) in anhydrous benzene
(which also serves as the reagent, ~5-10 eq.) is added dropwise from the dropping funnel to
the stirred AICIs suspension over 30-60 minutes, maintaining the internal temperature below
10 °C.

» Reaction Progression: After the addition is complete, the ice bath is removed, and the
reaction mixture is allowed to warm to room temperature. It is then stirred for an additional 2-
4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

o Workup: The reaction mixture is cautiously poured onto a mixture of crushed ice and
concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex. This
step should be performed in a well-ventilated fume hood.

o Extraction and Purification: The organic layer is separated, and the aqueous layer is
extracted with DCM (2x). The combined organic layers are washed sequentially with water,
saturated sodium bicarbonate solution (to remove any remaining acid), and brine. The
organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is
removed under reduced pressure to yield the crude product.

» Final Purification: The crude solid is purified by recrystallization (e.g., from an ethanol/water
mixture) or column chromatography on silica gel to afford pure 3-methoxybenzophenone.

Reactivity and Directing Effects

The reactivity of 3-methoxybenzophenone in further transformations, particularly electrophilic
aromatic substitution, is governed by the interplay of the two substituents on the methoxy-
substituted ring.
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e The Methoxy Group (-OCHs): This is a strongly activating, ortho, para-directing group due to
its ability to donate electron density to the ring via resonance.[13][14]

e The Benzoyl Group (-COCsHs): This is a deactivating, meta-directing group because the
carbonyl group is strongly electron-withdrawing through both induction and resonance.[15]

When considering electrophilic attack on the substituted ring:
e The positions ortho (C2, C6) and para (C4) to the methoxy group are activated.
e The positions meta (C2, C4, C6) to the benzoyl group are the least deactivated.

The directing effects converge, making the C2, C4, and C6 positions the most likely sites for
electrophilic substitution. Steric hindrance from the adjacent benzoyl group may disfavor
substitution at the C2 position, making the C4 and C6 positions the most probable targets. The
unsubstituted phenyl ring is also susceptible to substitution but is generally less reactive than
activated positions on the other ring.

Applications and Significance

3-Methoxybenzophenone serves as a versatile intermediate and a functional molecule with
specific applications driven by its chemical structure.

Intermediate in Organic Synthesis

Its primary role is as a precursor in the synthesis of more complex molecules. The ketone
functionality can be reduced to an alcohol or a methylene group, or it can serve as a handle for
introducing nucleophiles. The aromatic rings can be further functionalized via electrophilic
substitution, as discussed above, to build scaffolds for pharmaceuticals, agrochemicals, and
materials science.

Photochemistry and UV Applications

Like other benzophenones, 3-methoxybenzophenone possesses UV-absorbing properties.[1]
Upon absorption of UV light, the molecule is promoted to an excited singlet state (S1), which
then undergoes highly efficient intersystem crossing (ISC) to a long-lived triplet state (T1). This
triplet state is a powerful diradical and is the key to its photochemical applications.
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» Photoinitiator: The triplet state can initiate polymerization reactions by abstracting a
hydrogen atom from a suitable donor (like an amine or thiol), generating a radical that starts
the polymerization chain reaction.[1]

o UV Filter: Its ability to absorb UV radiation makes it and its derivatives useful in formulations
to protect materials from UV degradation.[1]

Safety and Handling

3-Methoxybenzophenone is classified as harmful if swallowed and causes skin and eye
irritation. It may also cause respiratory irritation.[4]

» Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal
protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab
coat.

» Storage: Store in a tightly closed container in a cool, dry place away from incompatible
materials.

» Disposal: Dispose of in accordance with local, state, and federal regulations for chemical
waste.

This guide provides a foundational understanding of 3-methoxybenzophenone, grounded in
established chemical principles and supported by reliable data. It serves as a robust resource
for scientists and researchers aiming to leverage the unique properties of this valuable
chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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